![molecular formula C16H11Cl2NOS B5619250 3,4-dichloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B5619250.png)
3,4-dichloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,4-dichloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a thiophene ring fused to a benzene ring, which are of interest in medicinal chemistry due to their biological activity.
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves condensation reactions and substitutions. For example, Ried, Oremek, and Guryn (1980) demonstrated the synthesis of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides by reacting substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides (Ried, Oremek, & Guryn, 1980). This method reflects the typical approach used in synthesizing similar benzothiophene carboxamides.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. Siddiqui et al. (2008) investigated the structures of N-(chlorophenyl) benzothiazine derivatives, noting the presence of intramolecular hydrogen bonds and conformational features (Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzothiophene derivatives are reactive towards various nucleophiles and electrophiles. The reactivity can be modified by substituents on the thiophene and benzene rings. The study by Naganagowda and Petsom (2011) shows the reactivity of 3-chloro-1-benzothiophene-2-carbonylchloride with different nucleophiles, leading to a range of quinazolinones derivatives (Naganagowda & Petsom, 2011).
Physical Properties Analysis
The physical properties of benzothiophene derivatives like 3,4-dichloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide are influenced by the nature of their substituents. These properties include melting points, boiling points, and solubility, which are crucial for their application in various fields.
Chemical Properties Analysis
The chemical properties of benzothiophene derivatives are characterized by their stability, reactivity, and the presence of functional groups that can undergo various chemical reactions. The study by Thirunarayanan and Sekar (2013) provides insight into the chemical properties of benzothiophene carboxamide derivatives, including their stability and reactivity under different conditions (Thirunarayanan & Sekar, 2013).
properties
IUPAC Name |
3,4-dichloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-9-4-2-5-10(8-9)19-16(20)15-14(18)13-11(17)6-3-7-12(13)21-15/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGPKQFGGZSSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide |
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